![molecular formula C7H13N3O3 B12615067 (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine CAS No. 918814-09-2](/img/structure/B12615067.png)
(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine is a complex organic compound with significant interest in various scientific fields. This compound features a unique structure that includes both amino and keto functional groups, making it a versatile molecule for numerous chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine typically involves multi-step organic reactions. One common method includes the condensation of appropriate amino acids with methylamine under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding amino acid metabolism and protein synthesis .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing inhibitors for specific enzymes or receptors .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism by which (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine exerts its effects involves interactions with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylalanine: A simpler analog with similar functional groups but lacking the keto group.
2-Methylalanine: Another analog with a different substitution pattern on the amino acid backbone.
Uniqueness
What sets (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine apart is its unique combination of amino and keto groups, which allows for a broader range of chemical reactions and applications. Its structural complexity provides opportunities for creating diverse derivatives with tailored properties .
Propiedades
Número CAS |
918814-09-2 |
|---|---|
Fórmula molecular |
C7H13N3O3 |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
2-[[1-amino-2-(methylamino)-2-oxoethylidene]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13N3O3/c1-7(2,6(12)13)10-4(8)5(11)9-3/h1-3H3,(H2,8,10)(H,9,11)(H,12,13) |
Clave InChI |
PUDKORAASWBNQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)N=C(C(=O)NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


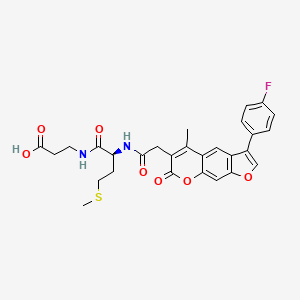
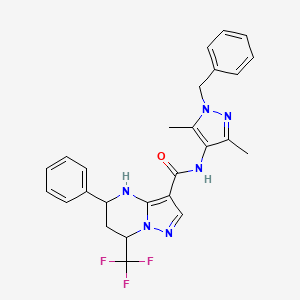
![N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine](/img/structure/B12615003.png)
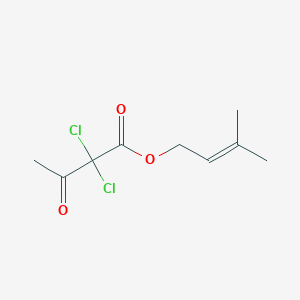
![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
![Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane](/img/structure/B12615012.png)
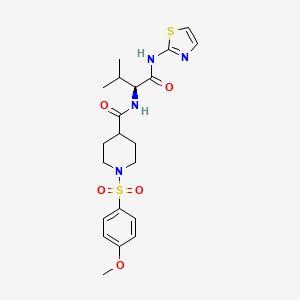
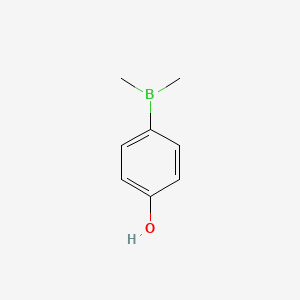
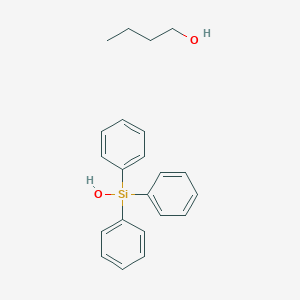
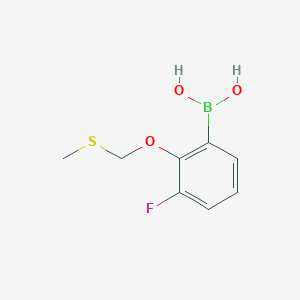
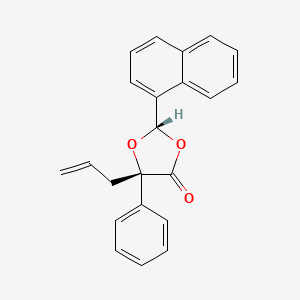
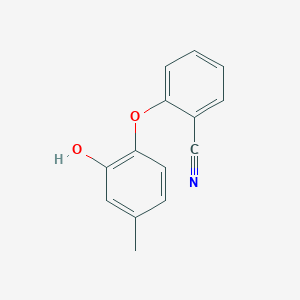
![1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12615054.png)

